Etienic acid

Description

Historical Overview of Etienic Acid Research

Research into etienic acids has its roots in the broader investigation of steroid metabolism. Early studies focused on identifying and characterizing the metabolic products of endogenous steroids. For instance, certain etienic acids were identified as short-chain bile acids found in normal human meconium and in the sera of patients with cholestasis, which prompted investigations into their hepatic metabolism and physiological effects. nih.gov A significant area of research has also involved the chemical synthesis of this compound derivatives to serve as building blocks for other steroids. A 2005 study, for example, detailed the preparation of linear oligoesters based on an this compound derivative to create steroid-based gelators. nih.gov These historical research threads highlight the dual significance of etienic acids as both biological metabolites and valuable chemical intermediates.

Nomenclature and Chemical Classification of this compound and its Derivatives

This compound belongs to the steroid class of organic compounds, which are defined by their characteristic four-ring cyclopenta[a]phenanthrene skeleton. britannica.comqmul.ac.uk The term "this compound" is often used to describe a C20 steroid where the two-carbon side chain of pregnane (B1235032) has been cleaved, leaving a carboxylic acid at C-17. The specific nomenclature can vary depending on the saturation and functional groups present on the steroid's A and B rings.

The systematic naming of this compound derivatives follows the established rules of IUPAC nomenclature for steroids and carboxylic acids. youtube.comlibretexts.orgkhanacademy.org The parent chain is the steroid nucleus, and the carboxylic acid group is indicated with the suffix "-oic acid" or as a "carboxylic acid" substituent. libretexts.orgkhanacademy.org Because the term "this compound" can refer to several related structures, it is crucial to use systematic names for clarity. For example, the derivative 4-Androsten-3-one-17beta-carboxylic acid is a prominent compound in this class. chemspider.com

Below is a table of common this compound derivatives and their identifiers.

| Common Name/Synonym | IUPAC Name | Molecular Formula | CAS Number |

| 3-Oxoandrost-4-ene-17β-carboxylic acid | (17beta)-3-Oxoandrost-4-ene-17-carboxylic acid nih.gov | C₂₀H₂₈O₃ nih.gov | 302-97-6 chemspider.comepa.gov |

| Etianic acid | (5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid nih.gov | C₂₀H₃₂O₂ nih.gov | 438-08-4 nih.gov |

| 3β-Hydroxyandrost-5-ene-17β-carboxylic acid | 3beta-hydroxyandrost-5-ene-17beta-carboxylic acid nih.gov | C₂₀H₃₀O₃ | 10325-79-8 chemicalbook.com |

Steroid nomenclature is systematic, with the parent structure being the gonane (B1236691) nucleus. britannica.com The four rings are lettered A, B, C, and D, and the carbon atoms are numbered in a standardized manner. britannica.comqmul.ac.uk The stereochemistry at the various chiral centers, including the ring junctions, is critical and is designated using alpha (α) for bonds projecting below the plane of the ring system and beta (β) for bonds projecting above the plane. britannica.com Etienic acids are named as derivatives of parent androstane (B1237026) or etiocholane structures, reflecting the stereochemistry at C-5. The "-oic acid" suffix denotes the carboxyl group at C-17, replacing the typical alkyl side chain. libretexts.org

Significance in Steroid Chemistry and Metabolism

Etienic acids are significant both in the context of steroid metabolism and as intermediates in synthetic organic chemistry. nih.govnih.gov Metabolically, they are known as end-products of steroid catabolism. For example, 3α-hydroxy-5β-etianic acid is a naturally occurring C20 bile acid that is rapidly cleared from plasma, conjugated with glucuronic acid in the liver, and secreted into the bile. nih.gov A study in rats demonstrated that this particular this compound is efficiently excreted, with about 71.5% of an administered dose appearing in the bile within the first hour. nih.gov The study also highlighted its choleretic properties, meaning it increases bile flow, which contrasts with the cholestatic effects of its C24 analog, lithocholic acid. nih.gov This suggests that the shortened side chain dramatically alters its hepatic metabolism and physiological effect. nih.gov

In synthetic chemistry, etienic acids serve as valuable starting materials. Their bifunctional nature, possessing a steroid backbone and a reactive carboxylic acid group, allows for their use in creating more complex molecules. nih.gov For example, 3β-hydroxyandrost-5-ene-17β-carboxylic acid has been used as a synthon to prepare linear oligoesters containing multiple steroid units, which have potential applications as gelators. nih.gov

Emerging Research Applications and Future Directions

While much of the foundational research on etienic acids has focused on their metabolic roles and synthetic utility, emerging research points to new potential applications. Some etienic acids have been identified in natural plant extracts, such as those from Abies alba (silver fir), where they may contribute to antimicrobial and antioxidant activities. This suggests a potential for their investigation in contexts like chronic wound healing, though this remains a preclinical area of interest.

Future research is likely to continue exploring the synthetic versatility of etienic acids. Their use as building blocks for novel steroid-based polymers and materials, such as the oligoester gelators, is an area of active investigation. nih.gov Further exploration of naturally occurring etienic acids and their biological activities could also open new avenues for therapeutic development. The continued study of their metabolic pathways and physiological effects will further refine our understanding of steroid biochemistry and its implications for human health. britannica.comgfmer.ch

Structure

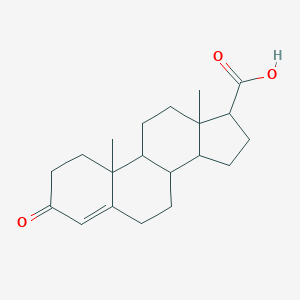

2D Structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h11,14-17H,3-10H2,1-2H3,(H,22,23)/t14-,15-,16-,17+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQACAXHKQZCEOI-UDCWSGSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)O)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CCC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057706 | |

| Record name | Etienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-97-6 | |

| Record name | (17β)-3-Oxoandrost-4-ene-17-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etienic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxoandrost-4-ene-17β-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Oxo-4-androstene-17Ã?-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 17.BETA.-CARBOXYANDROST-4-EN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E3DV757KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Etienic Acid and Its Derivatives

Total Synthesis Approaches

The synthesis of etienic acid generally commences from accessible steroid precursors, involving strategic functional group manipulations.

The primary route for synthesizing this compound involves the oxidation of a suitable steroid precursor. One common method starts with 3-oxo-4-androstene-17β-carboxylic acid, where the double bond is cleaved and modified to yield the final acid. acs.org Another key transformation is the oxidation of the side chain of glucocorticoids using periodic acid to produce the 17β-carboxylic acid derivatives. researchgate.net The mechanism often involves the formation of a cyclic periodate (B1199274) diester with a diol, which then undergoes internal rearrangement to yield the cleaved carbonyl products. acs.org The choice of oxidizing agent and reaction conditions is critical to ensure selectivity and prevent unwanted side reactions on the steroid nucleus.

| Step | Reaction | Reagents | Purpose |

| 1 | Oxidation | Periodic Acid (HIO₄) or other oxidizing agents | Cleavage of the steroid side chain to form the 17β-carboxylic acid group. acs.orgresearchgate.net |

| 2 | Protection | Various protecting groups | To mask reactive functional groups (e.g., hydroxyl groups) during subsequent reaction steps. |

| 3 | Deprotection | Specific deprotection agents | To remove protecting groups and reveal the final functional groups. researchgate.net |

The synthesis of this compound and its derivatives presents significant challenges in controlling stereochemistry and regiochemistry. The steroid core contains multiple chiral centers, and maintaining the correct stereoconfiguration throughout a multi-step synthesis is crucial. Stereoselective synthesis aims to produce a single stereoisomer, which can be difficult to achieve without sophisticated catalysts or chiral auxiliaries. chemrxiv.org

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is another major hurdle. nih.govd-nb.info For instance, when modifying the this compound molecule, reactions must be directed to either the C-3 hydroxyl group or the C-17 carboxylic acid group without affecting other parts of the steroid skeleton. This often requires the use of protecting groups to block reactive sites that are not the intended target of a specific reaction step. The development of highly regioselective reactions, such as iron-catalyzed hydrocarboxylation for creating α-aryl carboxylic acids, highlights the ongoing efforts to address these challenges in organic synthesis. organic-chemistry.org

Maximizing the yield and purity of this compound is essential for its practical application, especially in industrial settings. vulcanchem.com Optimization strategies involve the systematic adjustment of reaction parameters such as temperature, pressure, solvent, and catalyst concentration. arborpharmchem.comamazonaws.com For instance, studies on similar syntheses have shown that increasing reaction temperature can lead to higher yields and purity by ensuring the reaction proceeds closer to completion. amazonaws.com

Following the synthesis, rigorous purification is necessary to remove byproducts and unreacted starting materials. Common techniques include:

Recrystallization: This method is widely used to purify solid compounds based on differences in solubility.

Chromatography: Techniques like column chromatography are employed for separating complex mixtures to achieve high product quality. vulcanchem.com

The goal is to develop a robust and scalable process that is both economically viable and environmentally sustainable. arborpharmchem.com Continuous manufacturing processes, as opposed to batch methods, are also being explored to improve efficiency and consistency in API (Active Pharmaceutical Ingredient) synthesis. arborpharmchem.com

Derivatization Strategies

This compound is a versatile building block for creating larger, more complex molecules with potential applications in drug delivery and materials science. Derivatization typically occurs at the C-3 hydroxyl and C-17 carboxylic acid positions.

Linear oligoesters of this compound have been successfully synthesized by forming ester bonds between individual steroid units. vulcanchem.com This involves the stepwise coupling of this compound molecules through esterification, linking the C-3 hydroxyl group of one molecule to the C-17 carboxylic acid of another. vulcanchem.comlibretexts.org

A notable achievement in this area is the synthesis of a tetramer of this compound using a "2+2 synthetic strategy". researchgate.netvulcanchem.comresearchgate.netresearchgate.net This approach involves first creating dimers of this compound and then coupling these dimers to form the final four-unit oligoester. To manage the reactive sites during this multi-step synthesis, orthogonal protecting groups such as O-nitrates and 2-(trimethylsilyl)ethyl ethers were employed to overcome challenges associated with deprotection. researchgate.netresearchgate.net

An alternative strategy for creating oligomeric steroids involves linking this compound units through amide bonds. researchgate.netresearchgate.net This method has been used to synthesize linear molecules containing two to four steroid units. researchgate.netresearchgate.net The synthesis typically involves activating the carboxylic acid group of this compound to facilitate the formation of the amide bond with an amino group on another steroid unit.

A common method for this activation is the use of N-hydroxysuccinimide to form an active ester of this compound. researchgate.netresearchgate.net This activated intermediate then readily reacts with an amino-functionalized this compound derivative to form the amide linkage. The 3-azido analogue of this compound has also been utilized as a precursor for introducing the necessary amino group for the amide bond formation. researchgate.netresearchgate.net Research has also employed 1-hydroxybenzotriazole (B26582) (HOBT) to activate the carboxylic acid for coupling with primary amines, resulting in good yields of the desired amide derivatives. researchgate.net

| Linkage Type | Functional Groups Involved | Key Reagents/Methods | Resulting Oligomer |

| Ester | C-3 Hydroxyl, C-17 Carboxylic Acid | 2+2 Synthetic Strategy, Orthogonal Protecting Groups | Linear Oligoesters researchgate.netvulcanchem.com |

| Amide | C-3 Amino, C-17 Carboxylic Acid | Active Esters (N-hydroxysuccinimide), HOBT | Linear Oligoamides researchgate.netresearchgate.net |

Incorporation into Cholesterol-like Molecules and Oligosteroids

This compound serves as a versatile building block for the synthesis of novel cholesterol-like molecules and oligosteroids. These complex structures are designed to mimic or interact with biological membranes and receptors. The synthesis of these molecules often involves the stepwise connection of this compound units.

One notable approach is the creation of linear oligosteroids where this compound molecules are linked by amide bonds. nih.govabcr-mefmo.org This is achieved by protecting the hydroxyl group at the C-3 position of one this compound molecule and activating the carboxylic acid at the C-17 position, which then reacts with the free amino group of another steroid unit. By repeating this process, oligomers of varying lengths can be constructed. A "2+2" synthetic strategy has been employed for the preparation of linear oligoesters containing four steroid units. nih.gov The use of orthogonal protecting groups is crucial in these multi-step syntheses to ensure selective reactions and to allow for controlled deprotection of the functional groups at the desired stage. nih.gov

Synthesis of this compound Conjugates

The conjugation of this compound with other molecules, such as amino acids or other steroid skeletons, has been explored to create novel compounds with potentially enhanced biological activities or unique structural properties.

Conjugates with Amino Acid Methyl Esters

While direct literature on the synthesis of this compound conjugates with amino acid methyl esters is limited, the general methodology for creating such amide linkages is well-documented for other carboxylic acids, including other steroids and natural products. japer.intsijournals.comoatext.com This established chemistry can be applied to this compound.

The synthesis would typically involve the activation of the C-17 carboxylic acid of this compound, for instance using a coupling agent like DCC or EDC, optionally with an additive like HOBt to prevent side reactions. This activated this compound would then be reacted with the amino group of an amino acid methyl ester. The methyl ester serves as a protecting group for the amino acid's carboxyl group. The reaction is usually carried out in an inert solvent at room temperature or slightly below. nih.govoatext.com This approach allows for the direct coupling of the steroid to the amino acid, creating a stable amide bond.

Table 2: General Steps for this compound-Amino Acid Methyl Ester Conjugation

| Step | Description |

| 1. Activation | The carboxylic acid of this compound is activated with a coupling agent (e.g., DCC, EDC). |

| 2. Coupling | The activated this compound is reacted with the amino group of the amino acid methyl ester. |

| 3. Work-up | The reaction mixture is purified to isolate the desired conjugate. |

| 4. (Optional) Deprotection | The methyl ester of the amino acid can be hydrolyzed if the free carboxylic acid is desired. |

Ribbon-Type Steroidal Dimers via Cu(I) Catalyzed Cycloaddition

A modern and efficient method for creating complex steroidal architectures is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry." This reaction has been utilized to synthesize novel "ribbon-type" steroidal dimers derived from this compound. rsc.org

In this strategy, the this compound molecule is functionalized with either a terminal alkyne or an azide (B81097) group. Two of these modified steroid units are then "clicked" together using a linker molecule that has two of the complementary functional groups. For instance, two this compound molecules bearing terminal alkynes can be reacted with a diazide linker in the presence of a Cu(I) catalyst. rsc.org This results in the formation of a dimer where the two steroid units are connected by a stable triazole-containing linker, creating a ribbon-like structure. rsc.org This method is highly efficient and offers a straightforward way to create well-defined dimeric steroid structures.

Modification at Specific Positions (e.g., 3β-acetoxythis compound)

The chemical modification of this compound at specific positions is crucial for structure-activity relationship studies and for creating precursors for further synthesis. A common derivative is 3β-acetoxythis compound, where the hydroxyl group at the C-3 position is protected as an acetate (B1210297) ester.

The synthesis of 3β-acetoxythis compound is often achieved through the oxidation of pregnenolone (B344588) acetate. nih.gov A common method involves the haloform reaction, where the acetyl group at C-17 of pregnenolone acetate is cleaved to form the carboxylic acid. The acetate group at C-3 remains intact during this process. 3β-acetoxythis compound is a key intermediate in the synthesis of other steroids and has been used in the partial synthesis of compounds like deoxycorticosterone. kharagpurcollege.ac.in Furthermore, it has been utilized in the resolution of racemic alcohols, where the diastereomeric esters formed with 3β-acetoxythis compound can be separated. japer.in

Green Chemistry Approaches in this compound Synthesis

While specific literature detailing the application of green chemistry principles to the synthesis of this compound is not abundant, the general tenets of green chemistry offer significant potential for improving the environmental footprint of its production. Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rajdhanicollege.ac.inepitomejournals.com

Potential green chemistry strategies applicable to this compound synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids could significantly reduce the environmental impact. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. rsc.orgnih.govrsc.org This could be applied to esterification or conjugation reactions of this compound.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent, for example through mechanochemical methods like grinding, can eliminate solvent waste entirely. chemmethod.comresearchgate.netnih.gov

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and specificity under mild reaction conditions, potentially reducing the need for protecting groups and harsh reagents. mdpi.comwhiterose.ac.uk For instance, lipases could be explored for the selective acylation or deacylation of the hydroxyl group on the this compound scaffold.

These approaches represent promising avenues for future research to develop more sustainable and efficient synthetic routes to this compound and its derivatives.

Table 3: Potential Green Chemistry Approaches for this compound Synthesis

| Green Chemistry Approach | Potential Application in this compound Synthesis |

| Greener Solvents | Replacing chlorinated solvents in extraction and reaction steps. |

| Microwave-Assisted Synthesis | Accelerating esterification, amidation, and cycloaddition reactions. kharagpurcollege.ac.inrsc.org |

| Solvent-Free Reactions | Solid-state synthesis of derivatives or conjugates. chemmethod.comresearchgate.net |

| Biocatalysis | Selective functional group transformations (e.g., hydrolysis, esterification). mdpi.com |

Advanced Analytical Methods for Etienic Acid and Its Metabolites

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/MS)

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/MS) stands as a gold standard for the analysis of volatile and semi-volatile organic compounds like etienic acid. thermofisher.comchromatographyonline.com This powerful technique combines the superior separation capabilities of high-resolution gas chromatography with the sensitive and specific detection of mass spectrometry. thermofisher.com

In HRGC, the sample is vaporized and separated into its components within a long capillary column (e.g., 60 meters). chromatographyonline.comwaters.com The separation is based on the compounds' boiling points and their interactions with the stationary phase coating the column. thermofisher.com As each component elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules, which are then separated based on their mass-to-charge ratio, allowing for precise identification and quantification. thermofisher.com HRGC/MS is particularly valuable for identifying unknown compounds in complex matrices and can achieve detection limits in the part-per-trillion range. thermofisher.com The use of high-resolution mass spectrometry provides high mass accuracy, which aids in the confident identification of analytes. thermofisher.com

Table 1: Key Aspects of HRGC/MS for this compound Analysis

| Parameter | Description | Relevance to this compound Analysis |

| Separation Principle | Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase in a capillary column. thermofisher.com | Allows for the effective separation of this compound from other structurally similar compounds. |

| Detection Principle | Ionization of separated compounds and their subsequent separation based on mass-to-charge ratio. thermofisher.com | Provides high selectivity and sensitivity for the detection and quantification of this compound and its metabolites. |

| Resolution | High-resolution chromatography offers enhanced separation of complex mixtures. chromatographyonline.com | Crucial for resolving isomers and closely related metabolites of this compound. |

| Sensitivity | Capable of detecting trace amounts of analytes. thermofisher.com | Enables the analysis of this compound in biological samples where concentrations may be low. |

Gas Chromatography with Flame Ionization Detection (GC/FID)

Gas Chromatography with Flame Ionization Detection (GC/FID) is a widely used and robust technique for the analysis of organic compounds. measurlabs.com It is particularly effective for quantifying volatile and semi-volatile substances. ufl.edu In this method, after the sample components are separated by the gas chromatograph, they are passed through a hydrogen-air flame. nawah-scientific.com The combustion of organic compounds produces ions, generating an electrical current that is proportional to the amount of the analyte. ufl.edu

GC/FID is known for its high sensitivity for most organic hydrocarbons. measurlabs.com While it is a destructive technique as the sample is burned, it is largely unaffected by non-combustible gases and water. ntu.edu.sg For the analysis of organic acids in aqueous samples, a derivatization step is often employed to increase volatility, or a solvent like methanol (B129727) may be added to improve peak shape and retention time stability. nih.gov

Table 2: GC/FID Method Parameters

| Parameter | Typical Setting/Condition | Purpose |

| Injection Port | Heated to vaporize the sample (e.g., ~350 °C). ufl.edu | Ensures the complete volatilization of this compound for entry into the column. |

| Carrier Gas | Inert gas such as helium, nitrogen, or hydrogen. ufl.edu | Transports the analyte through the column. |

| Column | Capillary column with a suitable stationary phase (e.g., polydimethylsiloxane (B3030410) derivatives). ntu.edu.sg | Separates this compound from other components in the sample mixture. |

| Detector | Flame Ionization Detector (FID). nawah-scientific.com | Provides a sensitive and quantitative response for organic compounds like this compound. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful separation technique used for a wide array of compounds, including those that are non-volatile or thermally unstable, making it a complementary technique to GC. oxfordindices.comebsco.com HPLC utilizes a liquid mobile phase to move the sample through a column packed with a stationary phase. shimadzu.com The separation is based on the differential interactions of the analytes with the stationary and mobile phases. oxfordindices.com

Ion exclusion chromatography is a highly effective mode of HPLC for the analysis of organic acids. shimadzu.com This technique typically uses a cation exchange polymer in the hydrogen (H+) form as the stationary phase and an acidic mobile phase. shimadzu.comshimadzu.com Separation is achieved based on the principle of Donnan exclusion. Strong acids are highly ionized and are repelled by the negatively charged stationary phase, causing them to elute quickly. shimadzu.com Weaker acids, like many organic acids, are less dissociated and can penetrate the pores of the stationary phase to varying degrees based on their pKa values, leading to their separation. shimadzu.com In general, organic acids elute in order of increasing pKa. shimadzu.com This method is often used for analyzing organic acids in complex matrices like wastewater and pharmaceutical formulations. shimadzu.comthermofisher.com

Reversed-phase liquid chromatography (RPLC) is one of the most common modes of HPLC. americanpharmaceuticalreview.com It employs a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically a mixture of water and a solvent like acetonitrile (B52724) or methanol). coriolis-pharma.comnih.gov In RPLC, separation is based on the hydrophobic interactions between the analytes and the stationary phase. coriolis-pharma.com For acidic compounds like this compound, the pH of the mobile phase is a critical parameter. chromatographyonline.com Adjusting the pH to below the pKa of the acid suppresses its ionization, increasing its hydrophobicity and retention on the nonpolar stationary phase. chromatographyonline.com RPLC is widely used for the analysis of a broad range of compounds, including organic acids in various samples such as plant root exudates and pharmaceutical products. americanpharmaceuticalreview.comnih.gov

Table 3: Comparison of HPLC Modes for this compound Analysis

| Feature | Ion Exclusion Chromatography | Reversed-Phase Liquid Chromatography |

| Stationary Phase | H+ type cation exchange polymer. shimadzu.com | Nonpolar (e.g., C18-bonded silica). coriolis-pharma.com |

| Mobile Phase | Acidic aqueous solution. shimadzu.comshimadzu.com | Polar solvent mixture (e.g., water/acetonitrile). nih.gov |

| Separation Principle | Donnan exclusion and partitioning based on pKa. shimadzu.com | Hydrophobic interactions. coriolis-pharma.com |

| Analyte Elution | Generally in order of increasing pKa. shimadzu.com | Generally, more polar compounds elute first. |

| Key Application | Separation of a wide range of organic acids. shodex.dediduco.com | Broad applicability for many organic molecules, including acids. americanpharmaceuticalreview.com |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of non-volatile mixtures. sigmaaldrich.comwikipedia.org It is performed on a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, which serves as the stationary phase. savemyexams.comumich.edu

The sample is spotted onto a baseline on the plate, which is then placed in a sealed chamber containing a solvent (the mobile phase). savemyexams.com The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. wikipedia.org More polar compounds tend to adhere more strongly to the polar stationary phase and thus travel shorter distances, while less polar compounds are carried further up the plate by the mobile phase. savemyexams.com After development, the separated spots can be visualized, often using UV light or chemical staining agents. wikipedia.org TLC is useful for monitoring reaction progress and assessing compound purity. umich.edu

Spectroscopic Characterization

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a fundamental toolkit for the analysis of this compound. Different regions of the electromagnetic spectrum are utilized to probe various aspects of the molecule's structure.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. These absorptions are recorded in an IR spectrum, which serves as a molecular fingerprint. For carboxylic acids like this compound, characteristic IR absorptions are well-documented. The O-H stretch of the carboxylic acid group gives rise to a very strong and notably broad band in the 2500–3300 cm⁻¹ region. libretexts.org The carbonyl (C=O) stretch from the carboxylic acid and the ketone at C-3 produce strong, sharp absorption bands, typically around 1710 cm⁻¹ for hydrogen-bonded dimers. libretexts.org

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation. wikipedia.orgbruker.com An evanescent wave penetrates a small depth into the sample, which is in close contact with an ATR crystal, making it ideal for analyzing samples that are opaque or highly absorbing. wikipedia.orgyoutube.com Spectral data for this compound has been recorded using both traditional Fourier Transform Infrared (FTIR) and ATR-IR techniques. nih.gov

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500–3300 | Strong, Very Broad |

| C-H (sp³ and sp²) | Stretching | 2850–3000 | Medium to Strong |

| C=O (Ketone at C-3) | Stretching | ~1715 | Strong |

| C=O (Carboxylic Acid) | Stretching | ~1710 (dimer), ~1760 (monomer) | Strong |

| C=C (Alkene at C-5) | Stretching | ~1665 | Medium |

Data based on typical values for the respective functional groups. libretexts.org

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It relies on the inelastic scattering of monochromatic light, usually from a laser. wallonie.be While IR spectroscopy measures absorption, Raman spectroscopy measures the change in the energy of scattered light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for characterizing the carbon skeleton of molecules like steroids. wallonie.beresearchgate.net The technique is non-destructive and requires little to no sample preparation. wallonie.be An FT-Raman spectrum has been documented for this compound. nih.gov Key Raman shifts for this compound would be expected for the C=C double bond, the C=O carbonyl groups, and the various C-C bonds of the steroid framework. researchgate.net

Table 2: Predicted Raman Shifts for Key Functional Groups in this compound

| Functional Group | Vibration Type | Approximate Raman Shift (cm⁻¹) |

|---|---|---|

| C=O (Ketone & Carboxylic Acid) | Stretching | 1650–1750 |

| C=C (Alkene) | Stretching | 1600–1680 |

| C-C (Steroid Skeleton) | Stretching | 800–1200 |

Data based on typical values for the respective functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information on the connectivity and chemical environment of individual atoms.

In ¹H NMR spectroscopy of this compound, the proton of the carboxylic acid (–COOH) is highly deshielded and would appear far downfield, typically in the 10–12 ppm range, often as a broad singlet. libretexts.org The protons on carbons adjacent to the carbonyl groups would be found in the 2–3 ppm region. libretexts.org

In ¹³C NMR spectroscopy, the carbon atom of the carboxylic acid group is characteristically found in the 170–180 ppm range. docbrown.info The carbonyl carbon at the C-3 position and the carbons of the C=C double bond also give distinct signals. A ¹³C NMR spectrum for this compound is available in spectral databases. nih.gov

NMR spectroscopy is a critical tool for determining the stereochemistry of molecules. A notable application involving an this compound derivative is in the determination of the absolute configuration of chiral alcohols and amines. researchgate.net In a published method, diastereomeric esters or amides are formed between 3β-acetoxy-5-etienic acid and the chiral analyte. researchgate.net The key to the method is the observation of a significant upfield (shielding) effect on the chemical shift of the C-18 methyl protons in the ¹H NMR spectrum. researchgate.net This shielding is caused by the magnetic anisotropy of the aromatic ring of the analyte, and its magnitude differs between the two diastereomers, allowing for the assignment of the absolute configuration. researchgate.net Furthermore, solid-state NMR techniques, which compare experimental ¹³C tensor principal values with computed values for all possible stereoisomers, can be used to confirm relative stereochemistry with a high degree of statistical probability. nih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. For this compound, the molecular weight is 316.44 g/mol . epa.gov In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass. Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) has been performed, and the resulting fragmentation data is available. nih.gov

Table 3: GC-MS Fragmentation Data for this compound

| m/z Value | Interpretation |

|---|---|

| 316 | Molecular Ion [M]⁺ |

| 274 | Likely loss of C₂H₂O (ketene) from the A-ring |

Source: PubChem CID 99472. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Other Analytical Approaches

Besides spectroscopic methods, other analytical techniques are important for the separation and analysis of this compound.

Liquid Chromatography (LC): Techniques such as High-Performance Liquid Chromatography (HPLC) are crucial for the separation and quantification of this compound from complex mixtures, such as biological samples or synthetic reaction products. This compound itself can serve as a reference standard for the development and validation of new chromatographic methods for steroid analysis. vulcanchem.com HPLC methods are generally preferred over titration for the analysis of organic acids as they are more specific and not subject to interferences from other acidic compounds. cfs.gov.hk

Titration: As a carboxylic acid, this compound can be quantified by titration with a standardized base, such as sodium hydroxide, using a pH indicator like phenolphthalein (B1677637) or a potentiometric endpoint. oiv.int However, this method measures total acidity and is not specific if other acidic compounds are present. cfs.gov.hk

Ion Chromatography: This technique can be used for the analysis of acidic compounds after capture and dissolution in a suitable solvent. entegris.com It separates ions based on their affinity for an ion-exchange resin and is a sensitive method for quantifying specific anions.

Electrochemical Methods

Electrochemical sensors offer high sensitivity, rapid response, and potential for miniaturization, making them attractive for the analysis of electroactive compounds. This compound, while not possessing obvious redox centers, can be detected indirectly or after derivatization. More commonly, electrochemical methods are developed for related acidic compounds, and these principles can be extended to this compound.

Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for investigating and quantifying electroactive species. researchgate.netfrontiersin.org For a compound like this compound, analysis might rely on its indirect determination. For instance, a method used for acetylsalicylic acid involves its hydrolysis to salicylic (B10762653) acid, which is then detected electrochemically. mdpi.com A similar strategy could be envisioned for this compound metabolites.

The development of a dedicated electrochemical sensor would likely involve the modification of a working electrode, such as a glassy carbon electrode (GCE) or a screen-printed electrode (SPE). researchgate.netiapchem.org Modifications with nanomaterials, such as reduced graphene oxide (rGO) or metallic nanostructures, can significantly enhance the electrode's surface area and catalytic activity, improving the sensitivity and selectivity of the detection. researchgate.netfrontiersin.org For example, an rGO-modified GCE was shown to exhibit excellent electrochemical properties for the detection of picric acid. researchgate.net The optimal experimental conditions, including the pH of the supporting electrolyte and the potential scan rate, must be carefully determined to achieve the best analytical performance. researchgate.net

Table 2: Potential Electrochemical Methods and Parameters for Acid Detection

| Method | Electrode System | Principle | Potential Application for this compound |

|---|---|---|---|

| Square Wave Voltammetry (SWV) | Carbon Paste Electrode (CPE) or Graphite Pencil Electrode (GPE). mdpi.com | Indirect determination via hydrolysis to an electroactive species (e.g., salicylic acid from acetylsalicylic acid). mdpi.com | Indirect detection of this compound or its metabolites after chemical conversion to an electroactive derivative. |

| Differential Pulse Voltammetry (DPV) | Modified Glassy Carbon Electrode (GCE) or Screen-Printed Electrode (SPE). frontiersin.orgiapchem.org | Direct oxidation or reduction of the target analyte at the modified electrode surface. frontiersin.orgiapchem.org | Direct detection if this compound exhibits electrochemical activity under specific conditions or on a suitably modified electrode. |

| Cyclic Voltammetry (CV) | Modified GCE (e.g., with reduced graphene oxide). researchgate.net | Investigating the electrochemical properties and optimizing detection conditions (e.g., pH, potential). researchgate.net | Characterizing the electrochemical behavior of this compound to develop a quantitative method. |

Sample Preparation Methodologies for Complex Matrices (e.g., biological samples, plant extracts)

Effective sample preparation is a critical step to isolate this compound and its metabolites from interfering components in complex matrices like blood, urine, or plant tissues, ensuring accurate and reliable analytical results. organomation.combiotage.com The choice of method depends on the sample type, the analyte's concentration, and the subsequent analytical technique.

Initial Sample Pre-treatment

For biological fluids, initial steps are often required to prepare the sample for extraction. tiaft.org

Biological Fluids (Urine, Plasma, Serum): Protein-containing samples like plasma or serum often require protein precipitation using agents like trichloroacetic acid or by ultrafiltration. creative-proteomics.com Urine samples may only need dilution and centrifugation to remove particulate matter. tiaft.org For the analysis of steroid metabolites in urine, a hydrolysis step is often necessary to cleave glucuronide conjugates. researchgate.net

Tissues (Animal, Plant): Solid samples must first be homogenized to break down the complex structure and release the analytes into a liquid state. biotage.comwindows.net This is typically followed by solvent or buffer extraction. biotage.com

Extraction Techniques

Following initial pre-treatment, extraction techniques are employed to separate and concentrate the analytes. The two most common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org For extracting a carboxylic acid like this compound from an aqueous sample (e.g., buffered urine), the pH of the aqueous phase is adjusted to be below the pKa of the acid to ensure it is in its neutral, more organosoluble form. An appropriate water-immiscible organic solvent is then used to extract the analyte. wikipedia.org LLE is a versatile and cost-effective technique. researchgate.net The choice of solvent is critical; for carboxylic acids, solvents like iso-butanol or composite solvents containing tertiary amines (e.g., triisooctylamine) have been shown to be effective. researchgate.netscielo.br

Solid-Phase Extraction (SPE): SPE is a chromatographic technique used to isolate analytes from a liquid sample by passing it through a cartridge containing a solid adsorbent (the stationary phase). wikipedia.org The analyte is selectively retained on the sorbent while interferences pass through. The analyte is then eluted with a small volume of a strong solvent. wikipedia.orglcms.cz For this compound, which is a moderately non-polar compound, a reversed-phase SPE approach would be suitable. wikipedia.org

SPE Procedure (Reversed-Phase):

Conditioning: The sorbent (e.g., C18) is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer to activate the stationary phase.

Loading: The pre-treated sample is passed through the cartridge. This compound and other non-polar compounds are retained on the C18 sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove polar impurities like salts.

Elution: The retained this compound is eluted from the cartridge using a small volume of a strong, non-polar organic solvent (e.g., methanol, acetonitrile). windows.net

SPE offers advantages over LLE, including higher recovery, better reproducibility, reduced solvent consumption, and the ability to concentrate the analyte significantly. windows.net

Table 3: Comparison of Sample Preparation Techniques for this compound

| Technique | Principle | Typical Procedure for this compound | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on relative solubility. wikipedia.org | 1. Acidify aqueous sample (e.g., urine) to protonate this compound. 2. Extract with a water-immiscible organic solvent (e.g., ether, iso-butanol). wikipedia.orgresearchgate.net 3. Separate and evaporate the organic phase. | Simple, inexpensive, and efficient for low protein samples. tiaft.org | Can be labor-intensive, requires large volumes of organic solvents, potential for emulsion formation. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. wikipedia.org | 1. Condition a reversed-phase (e.g., C18) cartridge. 2. Load the pre-treated sample. 3. Wash to remove interferences. 4. Elute this compound with an organic solvent. windows.net | High analyte recovery, high concentration factor, cleaner extracts, reduced solvent use, easily automated. windows.net | Higher cost of cartridges, method development can be more complex. |

Biological Activities and Pharmacological Investigations of Etienic Acid and Derivatives

Enzyme Modulation and Inhibition Studies

Etienic acid has been identified as a notable modulator of specific enzymes, particularly those involved in steroid metabolism. Research has focused on its inhibitory effects, providing insights into its mechanism of action at a molecular level.

Studies have shown that this compound (4-androsten-3-one-17β-carboxylic acid) is a marked inhibitor of steroid Δ4-5α-hydrogenase, an enzyme crucial for the conversion of testosterone. oup.com This inhibitory action is a key aspect of its biochemical profile.

The inhibition of steroid Δ4-5α-hydrogenase by this compound occurs in a competitive manner. oup.com In competitive inhibition, the inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. wikipedia.org This mode of action means that the binding of the inhibitor prevents the substrate from binding, thereby blocking the enzyme's activity. wikipedia.org The inhibitory effect can be overcome by increasing the concentration of the substrate. wikipedia.org

Kinetic studies have quantified the inhibitory potency of this compound. The inhibition constant (Ki), which reflects the binding affinity of an inhibitor to an enzyme, was determined for this compound against the nuclear Δ4-5α-hydrogenase. oup.combiorxiv.org A lower Ki value indicates a higher affinity of the inhibitor for the enzyme. The Ki value for this compound was found to be 1.50 μmol/l, indicating an affinity for the nuclear enzyme that is similar to that of the natural substrate, testosterone. oup.comresearchgate.net

Table 1: Competitive Inhibition Data for Nuclear Δ4-5α-Hydrogenase Inhibitors

| Inhibitor | Ki Value (μmol/l) |

|---|---|

| This compound | 1.50 oup.comresearchgate.net |

| Oestradiol-17β | 0.49 oup.comresearchgate.net |

This table presents the inhibition constants (Ki) for this compound and other compounds against the nuclear form of steroid Δ4-5α-hydrogenase, demonstrating their competitive binding affinities.

The inhibitory activity of this compound against steroid Δ4-5α-hydrogenase has been observed in different subcellular locations. The enzyme is found in both the nuclear and microsomal fractions of rat ventral prostate cells. oup.comresearchgate.net this compound markedly inhibits the enzyme in both of these fractions. oup.comresearchgate.net Furthermore, it also demonstrates significant inhibitory activity on the Δ4-5α-hydrogenase found in the hepatic (liver) microsomal fraction. oup.comresearchgate.net This contrasts with a compound like oestradiol-17β, which strongly inhibits the prostatic enzyme but only very slightly inhibits the hepatic microsomal enzyme. oup.com

Enzyme reactions are often highly stereospecific, meaning the enzyme can distinguish between different stereoisomers of a substrate or inhibitor. youtube.com This specificity is based on the precise three-dimensional fit between the molecule and the enzyme's active site. scitechnol.com The interaction between prostatic Δ4-5α-hydrogenase and its substrates is stereospecific. Both the nuclear and microsomal forms of the enzyme catalyze a stereospecific transfer of the 4-pro-S-proton from the cofactor NADPH to the C4-C5 double bond of testosterone. oup.comresearchgate.net While this compound acts as an inhibitor, the stereospecific nature of the enzyme it targets is a critical feature of the biological system in which this inhibition occurs. oup.comresearchgate.net The ability of an enzyme to interact with one stereoisomer over another is fundamental to its function and regulation. youtube.comresearchgate.net

Inhibition of Steroid Δ4-5α-Hydrogenase

Receptor Interactions and Modulation

The interaction of steroids and their analogs with hormone receptors is a cornerstone of endocrinology. Research has explored the potential for this compound derivatives to engage in such interactions.

New types of steroidal dimers have been synthesized using this compound as one of the steroidal skeletons. nih.gov These synthesized compounds were evaluated for various biological activities, including their ability to modulate hormone receptors. nih.govresearchgate.net However, in a specific study, the tested this compound derivatives did not show an ability to interact with several steroid receptors, including the androgen, progesterone, glucocorticoid, mineralocorticoid, and both alpha and beta estrogen receptors. researchgate.net

Cellular and Molecular Mechanisms of Action

The biological activities of this compound and its derivatives are diverse, stemming from their steroidal structure. Their interactions at a cellular and molecular level have been the subject of various pharmacological investigations, particularly in the context of metabolic regulation and cancer.

This compound and its derivatives, as steroidal compounds, are intrinsically linked to steroid metabolic pathways. Their structural similarity to endogenous steroids allows them to interact with enzymes and receptors involved in steroid biosynthesis and metabolism.

Research has shown that this compound serves as an intermediate in the synthesis of various steroid derivatives. For instance, the lactone of 11β,18-dihydroxy-3-keto-4-etienic acid has been identified as a potential intermediate in the biosynthesis of aldosterone, a crucial mineralocorticoid. annualreviews.orgoup.comnih.gov This suggests that this compound can be a substrate for enzymes in the adrenal glands that are responsible for producing steroid hormones. annualreviews.orgoup.comnih.gov The biosynthesis of steroid hormones is a complex process regulated by various factors, including the steroidogenic acute regulatory (StAR) protein, which facilitates the transport of cholesterol, the precursor of all steroid hormones, into the mitochondria. nih.gov

Furthermore, studies on plant-based systems have provided insights into how external factors can influence steroid metabolism, which may have parallels in other biological systems. For example, the phytohormone ethylene (B1197577) has been observed to significantly alter steroid metabolism, specifically affecting the ratio of stigmasterol (B192456) to sitosterol. mdpi.com This highlights the potential for this compound derivatives to modulate the delicate balance of steroid profiles within a cell. The conversion of cholesterol to pregnenolone (B344588), a primary C21 steroid, is a critical step catalyzed by the CYP11A1 enzyme, initiating the cascade that leads to glucocorticoids, mineralocorticoids, androgens, and estrogens. genome.jp

The involvement of this compound derivatives in disease mechanisms has been most prominently studied in the context of cancer. Various derivatives have been shown to exhibit anti-cancer properties through a multitude of mechanisms.

One of the key mechanisms is the induction of programmed cell death, or apoptosis, in cancer cells. For example, derivatives of dichloroacetic acid have been shown to induce apoptosis and inhibit the growth of cancer cells. uran.ua Similarly, maslinic acid and its derivatives have demonstrated anti-cancer effects by triggering apoptosis and promoting cell cycle arrest. dovepress.com The anti-cancer activity of betulinic acid and its derivatives is also attributed to the induction of mitochondria-mediated apoptosis. scholarsresearchlibrary.com

The modulation of key signaling pathways involved in cancer progression is another significant role of these derivatives. Ganoderic acid A and its amide derivatives, for instance, have been found to regulate the p53-MDM2 pathway, which is crucial for tumor suppression. researchgate.net Some steroidal esters have been observed to dually inhibit the PI3K-AKT and KRAS-ERK signaling pathways, both of which are critical for the growth and survival of ovarian cancer cells. acs.org Ethacrynic acid has also emerged as a potential anticancer agent by regulating hallmark cancer processes like proliferation and apoptosis. mdpi.com

At the molecular level, this compound and its derivatives exert their effects through interactions with specific biological targets. The β-orientation of the hydroxyl group at the C-3 position and the carboxylic acid at the C-17 position creates a distinct three-dimensional structure that influences its binding to receptors and enzymes. vulcanchem.com

Molecular docking studies have provided insights into these interactions. For instance, derivatives of indole-3-carboxylic acid have shown encouraging binding affinity with DNA gyrase and lanosterol-14-alpha demethylase, suggesting a potential mechanism for their antimicrobial activity. mdpi.com Carboxylic acid derivatives have also been investigated as histone deacetylase (HDAC) inhibitors, with molecular docking studies helping to predict their inhibitory activity and binding modes within the enzyme's active site. vulcanchem.com Some barbatic acid derivatives have shown a binding affinity to WNK1 kinases, which are associated with diuresis. oup.com

The conjugation of steroids with other molecules can also influence their molecular interactions and biological activity. For example, steroidal dimers derived from cholic acid, this compound, and estrone (B1671321) have been synthesized and shown to possess varying cytotoxic and hormone receptor modulating activities. researchgate.net In silico studies have revealed that the 3-OH group of certain steroidal conjugates is important for hydrogen bond interactions with residues like Gln570 in the glucocorticoid receptor, which is a probable mechanism for their anti-leukemic action. acs.org

In Vitro Bioactivity Screening

The in vitro bioactivity of this compound derivatives has been extensively screened, with a primary focus on their potential as anti-cancer agents.

A significant body of research has demonstrated the antiproliferative and cytotoxic effects of various this compound derivatives against a range of human cancer cell lines. These studies often report the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀) to quantify the potency of these compounds.

Derivatives of various acids have shown promising results. For instance, some quillaic acid derivatives displayed improved antiproliferative activity against HCT116, BEL7402, HepG2, SW620, and MCF-7 cancer cell lines compared to the parent compound. nih.gov Similarly, maslinic acid and its derivatives have exhibited high cytotoxicity to human tumor cell lines with low toxicity to non-malignant cells. annualreviews.org Ethacrynic acid has been shown to have an antiproliferative effect on several cancer cell lines, including those of the pancreas, prostate, and breast. mdpi.com Bile acid derivatives have also demonstrated cell proliferative inhibition in nine human malignant tumor cell lines, with a particular potency against colon cancer cells. nih.gov

The following table summarizes the cytotoxic activities of some representative acid derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀/EC₅₀ (µM) | Reference |

| Quillaic acid derivative E | HCT116 | 2.46 ± 0.44 | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate 2 | MCF-7 | 0.013 | uc.pt |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate 2 | MDA-MB-231 | 0.056 | uc.pt |

| N-[4N-cinnamylpiperazin-1-yl)-3α,7β-dihydroxy-5β-cholan-24-amide (7b) | HCT-116 | 8.5 - 31.4 | researchgate.net |

| Asiatic acid derivative 10 | HL-60 | 0.47 | mdpi.com |

| Ursolic acid derivative 36 | A549 | 5.22 - 8.95 | mdpi.com |

| NO-donor ursolic acid derivative 56 | HT29 | 4.28 | mdpi.com |

| Estrone-nitrogen mustard conjugate 15 | HCT116 | 3.2 | acs.org |

| Estrone-nitrogen mustard conjugate 15 | HT-29 | 0.93 | acs.org |

| Estrone-nitrogen mustard conjugate 15 | A549 | 0.32 | acs.org |

| Bile acid derivative 4 | HCT116 | 21.32 - 28.90 | nih.gov |

| Bile acid derivative 5 | HCT116 | 21.32 - 28.90 | nih.gov |

| Bile acid derivative 6 | HCT116 | 21.32 - 28.90 | nih.gov |

| Bile acid derivative 7 | HCT116 | 21.32 - 28.90 | nih.gov |

This table is for illustrative purposes and represents a selection of findings. For a comprehensive understanding, please refer to the cited literature.

A key mechanism underlying the antiproliferative effects of many this compound derivatives is the induction of apoptosis and the disruption of the normal cell cycle in cancer cells.

Several studies have shown that these derivatives can trigger apoptosis through various molecular pathways. For example, some bile acid derivatives induce apoptosis in HCT116 cells by reducing the mitochondrial membrane potential, increasing intracellular reactive oxygen species (ROS) levels, and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov Ursolic acid analogs have been found to induce apoptosis by activating pro-apoptotic proteins like Bax and caspases-8, -9, and -3, while reducing the levels of Bcl-2. mdpi.com Betulinic acid derivatives also trigger the mitochondrial pathway of apoptosis. scholarsresearchlibrary.com

In addition to inducing apoptosis, these compounds can cause cell cycle arrest at different phases, thereby preventing cancer cell proliferation. Some bile acid derivatives have been shown to arrest the mitotic process at the G2/M phase of the cell cycle in HCT116 cells. nih.gov Synthetic derivatives of ursodeoxycholic acid and chenodeoxycholic acid can arrest the cell cycle at the G1 phase, which is associated with the inhibition of cyclin-dependent kinase 2 (Cdk2) and cyclin E activities. researchgate.net Certain glycyrrhetinic acid derivatives have been found to cause cell cycle arrest at the S phase. uc.pt Similarly, some ursolic acid derivatives arrest the cell cycle at the G1 phase. mdpi.com

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Modulation of Kinase Activities (e.g., Cdk2, cyclin E)

Synthetic derivatives of bile acids, which share structural similarities with steroidal compounds like this compound, have been investigated for their effects on cell cycle regulation. researchgate.net Studies have shown that these derivatives can induce apoptosis (programmed cell death) and arrest the cell cycle in the G1 phase. researchgate.net This cell cycle arrest is associated with the inhibition of phosphorylation of the retinoblastoma protein (pRB). researchgate.net

The mechanism behind this effect involves the suppression of cyclin-dependent kinase 2 (Cdk2) and cyclin E-dependent kinase activities. researchgate.net Notably, this suppression occurs without altering the expression levels of the kinase proteins themselves. researchgate.net Furthermore, these synthetic bile acid derivatives were found to increase the expression of the Cdk inhibitor p21WAF1/CIP1, which then associates with Cdk2, contributing to the inhibition of its kinase activity. researchgate.net These findings suggest that derivatives of steroid acids could be developed as potential leads for cancer therapy by modulating key cell cycle kinases. researchgate.net

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of this compound have been explored for their potential antimicrobial properties against a range of pathogens.

Antibacterial Activity Synthetic derivatives of androstene, the core structure of this compound, have demonstrated antimicrobial effects. nlk.cz Specific derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nlk.cz For instance, certain compounds were found to be active against Streptococcus mutans and Escherichia coli. nlk.cz In one study, the most active derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.125 µM against Streptococcus mutans and 12.5 µM against Escherichia coli. nlk.cz Additionally, a study profiling the leaf extracts of Aporosa cardiosperma identified 4-Etienic acid, 3-acetoxy- as a constituent in an extract that displayed antibacterial efficacy. nih.gov

Antifungal Activity The antifungal potential of this compound derivatives has also been noted. A derivative, (-)-3-β-acetoxy-5-etienic acid, was identified as a component in extracts tested for bio-fungicidal properties. core.ac.ukdrvnaindustrija.comdrvnaindustrija.com Specifically, it was a minor component in an extract of Pinus rigida heartwood which showed high activity against the fungi Trichoderma harzianum and Aspergillus niger. drvnaindustrija.comdrvnaindustrija.com However, another analysis of compounds from the plant Andrographis echioides also identified (-)-3-β-acetoxy-5-etienic acid but reported it as having no activity based on phytochemical database information. ijcrbp.com

Table 1: Antimicrobial Activity of this compound Derivatives

| Derivative/Compound Class | Target Microorganism | Observed Activity/Finding | Citation |

|---|---|---|---|

| Androstene derivatives | Streptococcus mutans | Active, with MIC as low as 3.125 µM for the most active compound. | nlk.cz |

| Androstene derivatives | Escherichia coli | Active, with MIC of 12.5 µM for one active compound. | nlk.cz |

| (-)-3-β-acetoxy-5-etienic acid | Aspergillus niger | Identified in a plant extract with high antifungal activity. | drvnaindustrija.comdrvnaindustrija.com |

| (-)-3-β-acetoxy-5-etienic acid | Trichoderma harzianum | Identified in a plant extract with high antifungal activity. | drvnaindustrija.comdrvnaindustrija.com |

| 4-Etienic acid, 3-acetoxy- | Not specified | Identified in a plant extract with antibacterial efficacy. | nih.gov |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound and its derivatives has been suggested through studies on structurally related compounds. Androstene derivatives have been evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-activated BV-2 microglial cells, with several compounds showing dose-dependent inhibition. researchgate.net

In a rat ear edema model, a conjugate of l-phenylalanine (B559525) methyl ester with cortienic acid, a structurally similar steroid acid, demonstrated a significant improvement in anti-inflammatory activity compared to dexamethasone. acs.org The synthesis of novel secosteroids, which can use this compound as a starting material, has yielded compounds with anti-inflammatory properties. tandfonline.com Furthermore, metabolomic studies have identified baseline concentrations of this compound acetate (B1210297) as being associated with the durability of the immune response to SARS-CoV-2 vaccines, pointing to a potential role in modulating immune and inflammatory pathways. nih.gov Extracts from various softwood species containing a multitude of compounds, including this compound, have also been noted for their anti-inflammatory potential. mdpi.comresearchgate.net

Neuroprotective Properties

Research into the neuroprotective effects of this compound is largely associative. This compound has been identified as a phytochemical in extracts of Moringa oleifera. acs.org This plant has been reviewed for its promising neuroprotective effects against conditions such as Alzheimer's disease, Parkinson's disease, and neurotoxicity. acs.org Similarly, this compound is mentioned in the context of broad-spectrum biological activities that include neuroprotective properties for certain classes of natural product derivatives. nlk.cznlk.cz In a study on vaccine response, certain metabolites like fumaric acid were noted for their neuroprotective effects, while this compound acetate was identified as a potential marker for immune durability, though not directly for neuroprotection. nih.gov

Impact on Osteoblast Differentiation

Novel oxysterol derivatives have been designed as anabolic bone growth agents, with their development stemming from structure-activity relationship studies. researchgate.net These studies have led to the identification of analogues with high potency in osteoblast differentiation assays. researchgate.net The synthesis and resolution of key chiral synthons for these studies have utilized diastereomeric esters derived from 3β-acetoxythis compound. researchgate.net This indicates that this compound derivatives are valuable precursors for creating compounds that actively promote the differentiation of osteoblasts, the cells responsible for new bone formation. researchgate.net

In Vivo Efficacy and Pharmacodynamics

Studies in Animal Models (e.g., Rat Spinal Fusion Model)

The in vivo efficacy of compounds derived from this compound precursors has been evaluated in animal models for bone regeneration. researchgate.net Specifically, novel oxysterol analogues, which demonstrated high potency in in vitro osteoblast differentiation assays, were subsequently tested in vivo in a rat spinal fusion model. researchgate.net The evaluation of these compounds in such a preclinical model is a critical step in assessing their potential for clinical applications in orthopedic procedures that require enhanced bone formation, such as treating non-union bone fractures or degenerative disk disease. researchgate.net

Table 2: In Vivo Evaluation of Oxysterol Analogues

| Compound Class | Animal Model | Purpose of Study | Finding | Citation |

|---|---|---|---|---|

| Oxysterol Analogues (e.g., 4, 18, 21) | Rat Spinal Fusion Model | To evaluate the in vivo efficacy of compounds designed as anabolic bone growth agents. | Selected potent analogues from in vitro osteoblast differentiation assays were advanced to in vivo testing in this model. | researchgate.net |

Influence on Immune Responses (e.g., vaccine-induced)

The potential of this compound and its derivatives to modulate immune responses extends to the realm of vaccination. While direct studies on this compound as a vaccine adjuvant are not extensively documented in publicly available research, the broader class of immunomodulatory steroids is recognized for its potential to enhance vaccine efficacy. google.comresearchgate.net Adjuvants are critical components of many modern vaccines, helping to create a more robust and durable immune response to the vaccine's antigen. cdc.gov They can act through various mechanisms, including enhancing antigen presentation and stimulating specific immune pathways. ubc.camdpi.com

The immunomodulatory properties of steroid derivatives suggest they could influence the nature of the immune response to a vaccine, potentially skewing it towards a desired T-helper (Th) cell response, such as a Th1-dominant response, which is crucial for clearing intracellular pathogens. google.com Some immunomodulators have been shown to enhance the generation of mucosal CD8+ T cell immunity, which is vital for protection against pathogens that enter through mucosal surfaces. nih.gov For instance, studies with other immunomodulatory molecules like all-trans-retinoic acid (ATRA) have demonstrated an enhanced T cell response and mucosal protection when used as a vaccine adjuvant. nih.govmdpi.com The general principle of using immunomodulators to boost host defenses is a highly effective strategy in vaccine development. ubc.ca

Research into novel immunomodulatory agents, including sterol compounds, for use as vaccine adjuvants is an active area. google.com These agents are sought after to improve the effectiveness of vaccines against a variety of infectious diseases. google.com While specific data on this compound's role in vaccine-induced immunity is sparse, its known immunomodulatory activities suggest it could be a candidate for such applications, warranting further investigation. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of these molecules contribute to their immunomodulatory effects and for designing new analogs with improved potency and selectivity.

Impact of Structural Modifications on Bioactivity

Modifications to the core structure of this compound can significantly alter its biological activity. The steroid nucleus provides a rigid scaffold that can be chemically modified at various positions. acs.org Even minor changes to this framework can lead to considerable differences in biological response. acs.org

One example of a structural modification is the introduction of an acetoxy group. A derivative, (-)-3-beta-acetoxy-5-etienic acid, has been documented, indicating that the core this compound structure can be readily functionalized. core.ac.uk In the broader context of steroid research, modifications often involve altering substituent groups on the steroid rings or the side chain. For instance, in other steroid series, the presence and nature of hydroxyl groups can be critical for activity. mdpi.com

The development of steroid-based immunomodulators has shown that the introduction of different functional groups can tune the compound's activity. For example, the creation of steroid dimers, where two steroid units are linked together, has been explored to generate molecules with novel biological properties. researchgate.net The synthesis of analogs with replacements for the carboxylic acid group, such as phosphoric acids or hydroxamic acids, has also been shown to impact the biological activity of related compounds. nih.gov These examples from the broader field of medicinal chemistry highlight the potential for modifying this compound to enhance its immunomodulatory profile.

Identification of Pharmacophores

A pharmacophore is the three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. mdpi.com Identifying the pharmacophore of this compound and its immunomodulatory derivatives is key to understanding their mechanism of action and for the discovery of new, structurally diverse compounds with similar activity.

Pharmacophore models can be developed through ligand-based or structure-based approaches. nih.govmdpi.com In a ligand-based approach, a model is constructed based on the common chemical features of a set of known active compounds. nih.gov For immunomodulatory steroids, key pharmacophoric features might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific spatial orientation. nih.govmdpi.com